molecular formula C11H15NO3 B598066 (S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate CAS No. 10289-05-1

(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate

Cat. No.: B598066
CAS No.: 10289-05-1
M. Wt: 209.245
InChI Key: CDNYZDRBTKSWPO-JTQLQIEISA-N
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Description

(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is a derivative of phenylalanine and is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate typically involves the reaction of (S)-phenylalanine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable nucleophile to yield the desired carbamate product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is typically purified using methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate: A phenylalanine derivative with similar chemical properties.

    Solriamfetol: A central nervous system drug with a carbamate moiety.

Uniqueness

(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)12-10(8-13)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNYZDRBTKSWPO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743421
Record name Methyl [(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10289-05-1
Record name Methyl [(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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